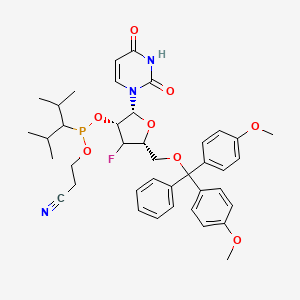
3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite is a chemically modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biotechnology due to its unique properties that enhance the stability and functionality of synthetic DNA and RNA sequences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The 5’-hydroxyl group of uridine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Fluorination: The 3’-hydroxyl group is converted to a 3’-fluoro group using a fluorinating agent like diethylaminosulfur trifluoride.
Deoxygenation: The 2’-hydroxyl group is deoxygenated to form the 3’-deoxy derivative.
Phosphitylation: The 2’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3’-fluoro position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protected groups.
Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Deprotection: Acidic conditions, such as treatment with acetic acid or dichloroacetic acid, are used to remove the 4,4’-dimethoxytrityl group.
Major Products Formed
Deprotected Nucleoside: Removal of the 4,4’-dimethoxytrityl group yields the free nucleoside.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite has several scientific research applications:
Oligonucleotide Synthesis: It is used in the synthesis of modified oligonucleotides for research in gene expression, gene silencing, and antisense therapy.
Molecular Probes: The compound is used to create molecular probes for detecting specific nucleic acid sequences in diagnostic assays.
Therapeutic Applications: Modified oligonucleotides synthesized using this compound are explored for therapeutic applications in treating genetic disorders and viral infections.
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and nanotechnology-based devices.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite involves its incorporation into synthetic oligonucleotides. The 3’-fluoro modification enhances the stability of the oligonucleotide by increasing resistance to enzymatic degradation. The 4,4’-dimethoxytrityl group serves as a protective group during synthesis, which can be removed to expose the reactive hydroxyl group for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-uridine-2’-CED-phosphoramidite: Similar to the target compound but lacks the 3’-fluoro modification.
5’-O-(4,4’-dimethoxytrityl)-3’-fluoro-2’-deoxyuridine-2’-CED-phosphoramidite: Similar but with a different position of the deoxy modification.
Uniqueness
The unique combination of the 3’-fluoro and 3’-deoxy modifications in 3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite provides enhanced stability and resistance to enzymatic degradation compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specificity.
Eigenschaften
Molekularformel |
C40H47FN3O8P |
|---|---|
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
3-[[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-(2,4-dimethylpentan-3-yl)phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47FN3O8P/c1-26(2)37(27(3)4)53(50-24-10-22-42)52-36-35(41)33(51-38(36)44-23-21-34(45)43-39(44)46)25-49-40(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-38H,10,24-25H2,1-6H3,(H,43,45,46)/t33-,35?,36+,38-,53?/m1/s1 |
InChI-Schlüssel |
XDJGOIOXTDVLPN-XMUMRYICSA-N |
Isomerische SMILES |
CC(C)C(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
Kanonische SMILES |
CC(C)C(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





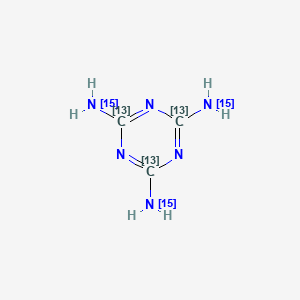
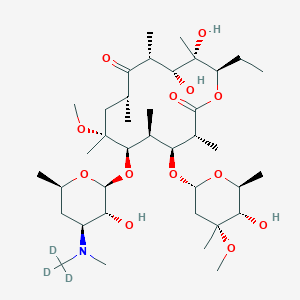
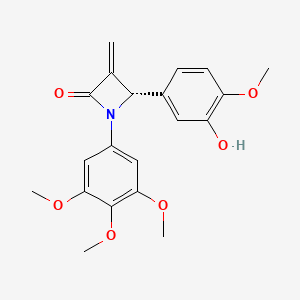
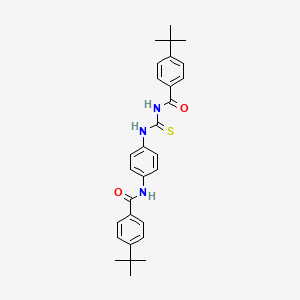
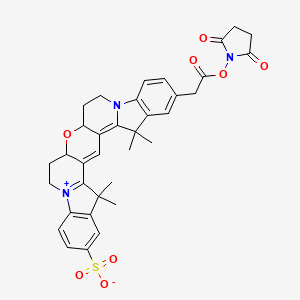

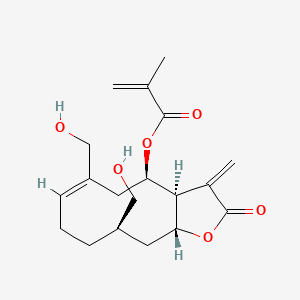
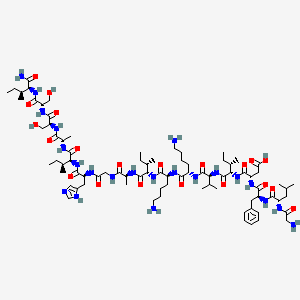

![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

